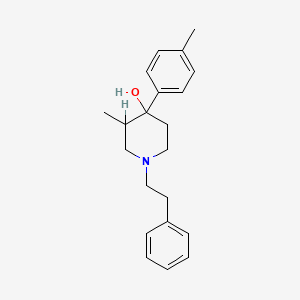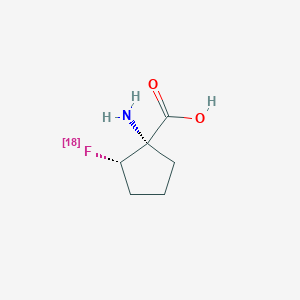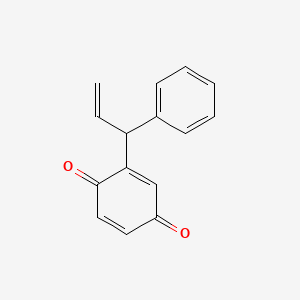
3-Methyl-1-phenethyl-4-(p-tolyl)-4-piperidinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-1-phenethyl-4-(p-tolyl)-4-piperidinol is a complex organic compound that belongs to the class of piperidinol derivatives. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a phenethyl group, a p-tolyl group, and a methyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-phenethyl-4-(p-tolyl)-4-piperidinol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Substitution Reactions: The phenethyl and p-tolyl groups are introduced through substitution reactions, often using reagents such as phenethyl bromide and p-tolyl chloride.
Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, which can be achieved using oxidizing agents like hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-1-phenethyl-4-(p-tolyl)-4-piperidinol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The phenethyl and p-tolyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction may produce secondary alcohols.
Aplicaciones Científicas De Investigación
3-Methyl-1-phenethyl-4-(p-tolyl)-4-piperidinol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-Methyl-1-phenethyl-4-(p-tolyl)-4-piperidinol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-4-phenyl-4-piperidinol: Similar structure but lacks the phenethyl and p-tolyl groups.
4-Phenyl-4-piperidinol: Lacks the methyl and phenethyl groups.
4-(p-Tolyl)-4-piperidinol: Lacks the methyl and phenethyl groups.
Uniqueness
3-Methyl-1-phenethyl-4-(p-tolyl)-4-piperidinol is unique due to the presence of all three substituents (methyl, phenethyl, and p-tolyl groups) on the piperidine ring. This unique combination of functional groups imparts specific chemical properties and reactivity, making it distinct from other similar compounds.
Propiedades
Número CAS |
95289-30-8 |
|---|---|
Fórmula molecular |
C21H27NO |
Peso molecular |
309.4 g/mol |
Nombre IUPAC |
3-methyl-4-(4-methylphenyl)-1-(2-phenylethyl)piperidin-4-ol |
InChI |
InChI=1S/C21H27NO/c1-17-8-10-20(11-9-17)21(23)13-15-22(16-18(21)2)14-12-19-6-4-3-5-7-19/h3-11,18,23H,12-16H2,1-2H3 |
Clave InChI |
UVWWFZLMJRNIGG-UHFFFAOYSA-N |
SMILES canónico |
CC1CN(CCC1(C2=CC=C(C=C2)C)O)CCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![butanedioic acid;2-[4-[2-[(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)sulfanyl]ethyl]piperazin-1-yl]ethanol](/img/structure/B12728225.png)

